2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide
Overview
Description
2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound belonging to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide involves multi-step reactions typically starting with the functionalization of benzothieno[3,2-d]pyrimidine core. Key steps include:
Halogenation followed by substitution with fluorine to introduce the fluoro group.
Alkylation to append the ethyl group.
Cyclization reactions to form the heterocyclic structure.
Industrial Production Methods: Industrial synthesis may involve optimizing reaction conditions such as temperature, solvents, and catalysts to ensure high yield and purity. Techniques like crystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation at various positions, potentially altering its pharmacological properties.
Reduction: Reductive reactions could modify functional groups, influencing its chemical behavior.
Substitution: Nucleophilic or electrophilic substitution reactions are common due to the presence of fluoro and methoxy groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Common organic solvents like dichloromethane (DCM), ethanol, and tetrahydrofuran (THF)
Major Products Formed: The primary products depend on the specific reactions but often include oxidized, reduced, or substituted derivatives of the parent compound.
Scientific Research Applications
Chemistry: Utilized as a synthetic intermediate in the preparation of more complex molecules. Biology: Medicine: Investigated for its potential therapeutic effects due to its unique structural features, including anti-inflammatory and anti-cancer properties. Industry: Employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
Mechanism of Effects: The compound's mechanism of action is likely mediated through interactions with specific molecular targets such as enzymes or receptors. Its structure suggests it could modulate various biochemical pathways.
Molecular Targets and Pathways: Research indicates potential targeting of kinase enzymes, with implications in signal transduction pathways. Binding studies suggest affinity towards certain receptors involved in inflammation or cell proliferation.
Comparison with Similar Compounds
2-ethyl-9-fluoro-4-oxopyrimidine derivatives
Benzothieno[3,2-d]pyrimidine analogs
Uniqueness: What sets 2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide apart is its unique combination of functional groups and its ability to undergo a variety of chemical transformations, which enhance its applicability in multiple research and industrial domains.
There you have it: a deep dive into this fascinating compound. Curious about any specific application or reaction?
Properties
IUPAC Name |
2-(2-ethyl-9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-3-16-24-19-18-12(22)7-6-10-15(18)29-20(19)21(27)25(16)11-17(26)23-13-8-4-5-9-14(13)28-2/h4-10H,3,11H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBXAKBPJOWMSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=O)N1CC(=O)NC3=CC=CC=C3OC)SC4=CC=CC(=C42)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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